![molecular formula C17H17N3O5S2 B2402868 N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 921995-67-7](/img/structure/B2402868.png)
N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the 4-methoxyphenylsulfonyl group: This can be done using sulfonylation reactions with suitable sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thiazole ring or the furan ring to their respective oxides.
Reduction: Reduction reactions can target the imino group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their diverse biological activities.
Furan derivatives: Often studied for their pharmacological properties.
Sulfonyl compounds: Widely used in medicinal chemistry for their stability and reactivity.
Uniqueness
N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in other similar compounds.
Biological Activity
N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Furan ring : A five-membered aromatic ring contributing to its biological activity.
- Thiazole ring : A heterocyclic compound that enhances the interaction with biological targets.
- Sulfonamide group : Known for its role in antibacterial activity and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiazole : This can be achieved through cyclization reactions involving appropriate precursors.
- Coupling with furan : The furan moiety is introduced via a nucleophilic substitution reaction.
- Final acetamide formation : The sulfonamide group is added to complete the synthesis.
Biological Activity
This compound exhibits several notable biological activities:
Antimicrobial Activity
The sulfonamide component is well-documented for its antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Properties
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
The biological activity of this compound is hypothesized to stem from its ability to bind to specific receptors or enzymes:
- The sulfonamide group likely interacts with bacterial enzymes, inhibiting their function.
- The furan and thiazole rings may facilitate binding to cellular targets, enhancing the overall efficacy of the compound.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
- Cytotoxicity in Cancer Cells : Research indicated that thiazole-containing compounds exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
- Enzyme Interaction Studies : In silico docking studies have shown promising interactions between the compound and target enzymes involved in cancer progression, supporting further investigation into its therapeutic potential .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-24-13-4-6-15(7-5-13)27(22,23)20-17-19-12(11-26-17)9-16(21)18-10-14-3-2-8-25-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVVWSGKJSUOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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